3-(Dibutylamino)-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(dibutylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h13H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPODMBXLRMZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174491 | |
| Record name | 1-Propanol, 3-(dibutylamino)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-51-3 | |
| Record name | 3-(Dibutylamino)-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Propanol, 3-(dibutylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050513 | |
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| Record name | 2050-51-3 | |
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| Record name | 1-Propanol, 3-(dibutylamino)- | |
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| Record name | 3-dibutylaminopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.448 | |
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| Record name | N,N-Dibutylpropanolamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways for 3 Dibutylamino 1 Propanol and Its Derivatives
Established Synthetic Routes for Amino Alcohols
Traditional methods for synthesizing amino alcohols often involve straightforward nucleophilic substitution or addition reactions. These routes are valued for their reliability and are frequently employed in industrial settings.
Reaction of 3-Amino-1-propanol with Dibutylamine (B89481)
A direct and intuitive method for the synthesis of 3-(dibutylamino)-1-propanol involves the N-alkylation of 3-amino-1-propanol with a butylating agent, or the reaction with dibutylamine itself under conditions that favor substitution. This pathway leverages the nucleophilic nature of the primary amine in 3-amino-1-propanol. The reaction typically requires elevated temperatures and may involve a catalyst to facilitate the departure of a leaving group from the butylating agent (e.g., butyl bromide) or to promote a direct condensation with dibutylamine, often with the removal of a small molecule byproduct. While conceptually simple, this method can sometimes lead to mixtures of mono-, di-, and tri-alkylated products, necessitating careful control of reaction conditions and stoichiometry to maximize the yield of the desired tertiary amine.
Nucleophilic Attack of Amines on Electrophilic Partners (e.g., Epoxides, α-Haloketones)
The ring-opening of epoxides by amines is a widely utilized and efficient method for the synthesis of β-amino alcohols. researchgate.net This reaction, known as aminolysis, proceeds via an SN2 mechanism, where the amine acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a vicinal amino alcohol. rsc.org With unsymmetrical epoxides, the regioselectivity of the attack is a key consideration; nucleophilic attack by primary and secondary amines generally occurs at the less sterically hindered carbon atom. rroij.comorganic-chemistry.org
Various catalysts can be employed to enhance the rate and selectivity of this reaction, including Lewis acids like indium tribromide and zirconium (IV) chloride, which activate the epoxide ring towards nucleophilic attack. rroij.com Some protocols have been developed that proceed under solvent-free conditions or in environmentally benign solvents like water, making this a greener synthetic alternative. organic-chemistry.org
Similarly, the reaction of amines with α-haloketones provides access to α-amino ketones, which can then be reduced to the corresponding vicinal amino alcohols. researchgate.net This two-step sequence involves an initial nucleophilic substitution of the halide by the amine, followed by reduction of the ketone functionality.
Catalytic Amination of Alcohols and Diols
Catalytic amination represents a more atom-economical approach to amine synthesis, including the formation of amino alcohols from diols. taylorandfrancis.com This method typically involves the reaction of an alcohol with an amine in the presence of a heterogeneous or homogeneous catalyst. The process often proceeds via a "borrowing hydrogen" mechanism, where the alcohol is first dehydrogenated to an intermediate aldehyde or ketone. This intermediate then reacts with the amine to form an imine (or enamine), which is subsequently hydrogenated to yield the final amine product, regenerating the catalyst in the process. rsc.org This strategy can be applied to diols, where selective amination of one hydroxyl group can lead to the corresponding amino alcohol. Ruthenium and iridium-based catalysts have shown high efficiency for these transformations. rsc.org
Advanced Synthetic Strategies and Innovations in Amino Alcohol Synthesis
Modern synthetic chemistry prioritizes the development of highly selective and efficient catalytic methods. For amino alcohol synthesis, this translates to a focus on enantioselective approaches that can generate specific stereoisomers, which is crucial for the pharmaceutical industry.
Catalytic Enantioselective Approaches
The demand for enantiomerically pure amino alcohols has driven the development of numerous catalytic asymmetric strategies. rsc.org These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding products with high enantiomeric excess (ee). Key strategies include the asymmetric hydrogenation of prochiral α-amino ketones and the asymmetric ring-opening of meso-epoxides. researchgate.netfrontiersin.org For instance, cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones has been shown to produce chiral vicinal amino alcohols with up to 99% ee in very short reaction times. researchgate.net Another innovative approach involves the enantioselective radical C–H amination of alcohols, which uses a multi-catalytic system combining a chiral copper catalyst and a photocatalyst to transform abundant alcohol precursors into valuable chiral β-amino alcohols. nih.gov
Petasis Borono-Mannich Reactions
The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that condenses an aldehyde, an amine, and a boronic acid to form substituted amines. nih.govmdpi.com When an α-hydroxy aldehyde is used as the carbonyl component, this reaction provides a direct and versatile route to vicinal amino alcohols. chemrxiv.org The reaction is lauded for its operational simplicity and the wide range of commercially available starting materials that can be used. acs.org
The development of catalytic enantioselective versions of the PBM reaction has significantly enhanced its utility. researchgate.net Chiral catalysts, often based on BINOL derivatives, can effectively control the stereochemistry of the product. chemrxiv.orgacs.org These catalysts orchestrate the assembly of the three components, leading to the formation of chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities. chemrxiv.org The reaction is typically performed at room temperature and can tolerate a wide variety of functional groups on both the amine and boronate partners. acs.org
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |
| Epoxide Ring Opening | Epoxide, Amine | Lewis acids (e.g., InBr₃, ZrCl₄), Solvent-free, Water | β-Amino Alcohol | High regioselectivity, Mild conditions, Environmentally friendly options. rroij.comorganic-chemistry.org |
| Catalytic Amination | Diol, Amine | Ru or Ir complexes, "Borrowing Hydrogen" mechanism | Amino Alcohol | Atom-economical, Direct conversion of alcohols. rsc.org |
| Asymmetric Hydrogenation | α-Amino Ketone, H₂ | Chiral Co or Ir catalysts | Chiral Vicinal Amino Alcohol | High yields and enantioselectivities (>99% ee). researchgate.net |
| Petasis Borono-Mannich | α-Hydroxy Aldehyde, Amine, Boronic Acid | Chiral BINOL-derived catalysts | Chiral 1,2-Amino Alcohol | Multicomponent, High stereocontrol, Broad substrate scope. chemrxiv.orgacs.org |
Nitrene Insertion Reactions
Nitrene insertion into C-H bonds represents a direct and powerful method for forming C-N bonds, a key step in the synthesis of amines and their derivatives. wikipedia.org This strategy can be applied to the synthesis of precursors for γ-amino alcohols. The reaction involves a highly reactive nitrene intermediate, often generated from precursors like organic azides or hydroxylamine (B1172632) derivatives and stabilized by a transition metal catalyst, which then inserts into a C(sp³)–H bond. wikipedia.orgresearchgate.net
Ruthenium and rhodium complexes are commonly employed to catalyze these transformations. researchgate.netsciengine.comrsc.org For instance, chiral ruthenium catalysts have been used for the intramolecular C(sp³)–H amination of N-benzoyloxycarbamates, which yields cyclic carbamates. researchgate.netsciengine.com These cyclic intermediates can then be hydrolyzed to afford the corresponding chiral β-amino alcohols. researchgate.netsciengine.com While this specific example leads to β-amino alcohols, the principle of intramolecular C-H amination is a viable strategy for accessing the 1,3-oxazinane (B78680) core, a direct precursor to γ-amino alcohols, by targeting the γ-C-H bond in suitable sulfamate (B1201201) ester substrates. organic-chemistry.org The stereospecificity of the insertion often proceeds with retention of stereochemistry, suggesting a concerted, asynchronous transition state, similar to related carbene insertions. wikipedia.org
Key aspects of metal-catalyzed nitrene insertions include:
Catalyst: Dirhodium and chiral ruthenium complexes are effective. researchgate.netsciengine.comorganic-chemistry.org
Nitrene Precursor: Sulfamate esters and N-benzoyloxycarbamates are common choices. researchgate.netsciengine.comorganic-chemistry.org
Mechanism: Generally involves the in-situ formation of a metal-nitrene species that undergoes a concerted insertion into a C-H bond. wikipedia.org
Recent research has also explored the use of copper catalysts, which can selectively promote C(sp²)–H amination even in the presence of other reactive C(sp³)–H bonds, highlighting the catalyst's crucial role in controlling reaction chemoselectivity. rsc.org
Organocatalytic Methods
Organocatalysis offers a metal-free alternative for the asymmetric synthesis of γ-amino alcohol precursors. These methods often utilize small organic molecules, such as chiral secondary amines, to catalyze reactions with high stereocontrol.
A prominent strategy is the organocascade reaction, which combines multiple transformations in a single operation. For example, a cascade reaction involving dienamine and iminium-catalysis can be used to synthesize enantioenriched γ-amino alcohols from simple α,β-unsaturated aldehydes. nsf.gov In this process, the chiral amine catalyst first activates the substrate to form a nucleophilic dienamine intermediate. This intermediate reacts with an electrophilic nitrogen source to install the γ-amino functionality. Subsequently, the same catalyst promotes an iminium-catalyzed reduction of the aldehyde to furnish the final γ-amino alcohol, establishing the γ-stereocenter with high enantioselectivity. nsf.gov
Another relevant organocatalytic method is the Michael addition of aldehydes to nitroalkenes, which can be used to construct precursors for γ-amino acids and, by extension, γ-amino alcohols. nih.gov This reaction provides optically active β-substituted δ-nitro alcohols, which can be further elaborated to the desired γ-amino alcohol structure. nih.gov
| Method | Catalyst Type | Key Intermediates | Product Type |
| Dienamine-Iminium Cascade | Chiral Secondary Amine | Dienamine, Iminium ion | Enantioenriched γ-Amino Alcohol |
| Michael Addition | Organocatalyst | Enamine | β-substituted δ-nitro alcohol |
One-Pot Protocols and Cascade Reactions
One-pot protocols and cascade reactions are highly efficient synthetic strategies that minimize purification steps, reduce waste, and save resources, aligning with the principles of green chemistry. 20.210.105nih.gov Several such methods have been developed for the synthesis of γ-amino alcohols. nih.govacs.orgthieme-connect.com
One notable one-pot synthesis involves the deprotonation of ketimines with a strong base like lithium diisopropylamide (LDA), followed by reaction with an aldehyde. thieme-connect.com The resulting lithiated β-hydroxy-imine intermediate is then reduced in situ with an aluminum hydride reagent (e.g., LiAlH₄, DIBAL-H) to yield γ-amino alcohols with moderate to good syn-diastereoselectivity. thieme-connect.com
Cascade reactions, where a series of intramolecular or intermolecular events occur sequentially without isolating intermediates, have also been employed. 20.210.105 For example, a tandem aza-Michael addition-asymmetric transfer hydrogenation process provides access to chiral γ-secondary amino alcohols. organic-chemistry.org This sequence first involves the addition of an amine to an enone, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation of the resulting γ-amino ketone. organic-chemistry.org
The table below summarizes key features of selected one-pot/cascade syntheses for γ-amino alcohols.
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Key Features |
| Ketimines, Aldehydes | LDA, LiAlH₄ | Directed Aldol / Reduction | One-pot, good syn-selectivity. thieme-connect.com |
| Enones, Amines | Ru-catalyst | Aza-Michael / Asymmetric Transfer Hydrogenation | Tandem process, yields chiral products. organic-chemistry.org |
| Alkenes, Bifunctional Reagents | Photocatalyst | Radical Addition / Brook Rearrangement | Visible-light mediated, one-pot protocol. nih.govacs.org |
Photochemical and Energy Transfer Enabled Syntheses
Photochemical methods, particularly those utilizing visible-light energy transfer (EnT), have emerged as powerful and mild approaches for synthesizing complex molecules like γ-amino alcohols. nih.govacs.orguni-muenster.de These reactions often proceed under ambient conditions and allow for the generation of highly reactive radical intermediates from stable precursors. nih.govacs.org
A recently developed strategy allows for the direct conversion of feedstock alkenes into γ-amino alcohols in a one-pot protocol. nih.govacs.org This method employs bench-stable bifunctional reagents that, upon activation by a photocatalyst absorbing visible light, undergo EnT-mediated homolysis of a weak N–O bond. nih.govacs.orgrsc.org This generates a persistent iminyl radical and a transient carbon-centered radical. The carbon-centered radical adds to an alkene, and a subsequent radical Brook rearrangement facilitates a 1,3-linkage across the double bond, ultimately forming the γ-amino alcohol framework. nih.govacs.org The reaction mechanism is believed to proceed through a radical chain propagation pathway. nih.govacs.org
This photocatalytic approach offers several advantages:
Mild Conditions: Reactions are typically run at room temperature using visible light sources like blue LEDs. uni-muenster.de
Atom Economy: It allows for the direct functionalization of simple alkenes. nih.govacs.org
Novel Reactivity: It enables transformations that are difficult to achieve through traditional thermal methods. nih.gov
Energy transfer is a key process where a photocatalyst absorbs light and transfers its energy to a substrate molecule, inducing a chemical reaction without direct electron transfer. uni-muenster.demorressier.com This strategy has proven effective for generating N-centered radicals for use in amino-functionalization reactions. morressier.com
Modular Synthesis and Building Block Approaches
Modular synthesis and the use of pre-functionalized building blocks are strategic approaches that allow for the rapid and versatile construction of a library of compounds from common intermediates. γ-Amino alcohols are themselves considered valuable and flexible building blocks for synthetic, material, and polymer chemistry. acs.orgacs.org
One modular approach involves using amino acids as chiral building blocks. ull.es Enantiomerically pure α-amino acids can be converted into β-N,N-dibenzylamino benzyl (B1604629) esters. These intermediates can then be reduced to the corresponding aldehyde and reacted in situ with Grignard reagents to produce a variety of anti-β-amino alcohols with excellent stereoselectivity. ull.es This methodology can be extended to access γ-amino alcohol structures by selecting appropriate amino acid precursors.
Copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols provides another efficient, one-step method to access a range of chiral γ-amino alcohols from simple, commercially available starting materials. nih.gov This approach is notable for its high regio- and enantioselectivity in an intermolecular fashion, which is a significant challenge in γ-amino alcohol synthesis. nih.gov The modularity arises from the ability to vary both the allylic alcohol and the amine coupling partner to generate diverse products.
Derivatization and Functionalization of this compound
The presence of both a hydroxyl group and a tertiary amine group in this compound allows for a wide range of derivatization and functionalization reactions at either or both sites.
Esterification Reactions (e.g., Benzoate (B1203000) Esters)
The primary alcohol functional group of this compound can be readily converted into an ester through various esterification methods. The formation of benzoate esters is a common derivatization.
Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid (e.g., benzoic acid) in the presence of a strong acid catalyst, such as sulfuric acid, and typically requires heating under reflux to drive the equilibrium towards the ester product. youtube.com The reaction for forming 3-(dibutylamino)propyl benzoate from this compound and benzoic acid would proceed as follows:
C₄H₉)₂N(CH₂)₃OH + C₆H₅COOH --(H⁺)--> (C₄H₉)₂N(CH₂)₃OCOC₆H₅ + H₂O
Acylation with Acid Chlorides or Anhydrides: A more reactive and often higher-yielding method involves the acylation of the alcohol with an acid chloride (e.g., benzoyl chloride) or an acid anhydride (B1165640) (e.g., benzoic anhydride). These reactions are typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl or carboxylic acid byproduct.
The kinetics of esterification in N,N-dialkylamino alcohols can be influenced by the presence of the amino group. Studies on related compounds show that the reaction can proceed via an initial rate-determining step involving the intramolecular general base-catalyzed formation of a cyclic tetrahedral intermediate, indicating the participation of the nitrogen atom in the reaction mechanism. rsc.org
Chemoselective Acylation of Hydroxyl and Amino Groups
The presence of both a hydroxyl and an amino group in this compound presents a classic challenge in synthetic chemistry: achieving chemoselectivity in acylation reactions. The relative nucleophilicity of the nitrogen and oxygen atoms can be modulated by the reaction conditions, allowing for the selective formation of either an ester or an amide.
Selective acylation of the hydroxyl group to form an ester can be achieved under acidic conditions. In an acidic medium, the more basic amino group is protonated, forming an ammonium (B1175870) salt. This protonation deactivates the nitrogen nucleophile, preventing it from reacting with the acylating agent. Consequently, the less basic hydroxyl group is free to react, leading to the formation of the corresponding ester. Common acylating agents for this transformation include acyl halides and carboxylic anhydrides.
For instance, the reaction of an amino alcohol with an acyl chloride in the presence of an acid like trifluoroacetic acid (CF₃COOH) or methanesulfonic acid (MeSO₃H) can yield the O-acylated product. The protonated amine group shields the nitrogen from acylation, directing the reaction to the hydroxyl group.
Table 1: Conditions for Chemoselective O-Acylation of Amino Alcohols
| Acylating Agent | Acid Catalyst/Solvent | Outcome |
| Acyl Halide | Trifluoroacetic Acid (CF₃COOH) | Selective O-acylation |
| Carboxylic Anhydride | Methanesulfonic Acid (MeSO₃H) | Selective O-acylation |
Conversely, selective acylation of the amino group to form an amide is typically carried out under basic or neutral conditions. In the absence of an acid, the amino group is a significantly stronger nucleophile than the hydroxyl group and will preferentially attack the acylating agent. Various reagents and catalysts have been developed to enhance the selectivity of N-acylation.
One effective method involves the use of catalytic amounts of dibutyltin (B87310) oxide. This catalyst facilitates the formation of a stannylene acetal (B89532) intermediate, which then selectively activates the amino group for acylation. Microwave-assisted reactions using dibutyltin oxide as a catalyst have been shown to be highly efficient for the selective N-acylation of amino alcohols. The choice of the acylating agent can also influence the selectivity of the reaction.
Table 2: Conditions for Chemoselective N-Acylation of Amino Alcohols
| Acylating Agent | Catalyst/Conditions | Outcome |
| Acyl Chloride | Dibutyltin Oxide (catalytic), Microwave | Selective N-acylation |
| N-Acyl Carbazoles | No additive | Selective N-acylation of less hindered amines |
Formation of Salts (e.g., Hydrochloride, Sulfate)
The basic nature of the tertiary amino group in this compound allows for the straightforward formation of various pharmaceutically and synthetically useful salts. Salt formation can alter the physical properties of the compound, such as its melting point, solubility, and stability.
The preparation of the hydrochloride salt is a common procedure. This can be achieved by treating a solution of this compound in an organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystal lattice. Gaseous HCl can also be bubbled through the solution to precipitate the hydrochloride salt. The resulting salt is typically a crystalline solid that can be isolated by filtration.
General Procedure for Hydrochloride Salt Formation:
Dissolve this compound in an anhydrous organic solvent (e.g., diethyl ether, ethanol).
Add a solution of HCl in an organic solvent or bubble gaseous HCl through the solution.
The hydrochloride salt precipitates out of the solution.
Isolate the solid by filtration and dry under vacuum.
Sulfate (B86663) salts can be prepared by reacting the amino alcohol with sulfuric acid. However, direct reaction with concentrated sulfuric acid can be highly exothermic and may lead to side products. A more controlled method involves the use of a sulfating agent, such as a sulfur trioxide-amine complex (e.g., sulfur trioxide-pyridine or sulfur trioxide-trimethylamine). These reagents are milder and allow for the formation of the sulfate salt of the amine or, under different conditions, the sulfation of the alcohol group. For the formation of the amine sulfate salt, the amino alcohol would be treated with a stoichiometric amount of the sulfating agent in an appropriate solvent.
Another approach involves the use of a tributylsulfoammonium betaine, which has been developed as an effective reagent for the sulfation of a wide range of alcohols. This method could potentially be adapted for the formation of sulfate salts of amino alcohols.
Table 3: Reagents for Salt Formation
| Salt Type | Common Reagents |
| Hydrochloride | Hydrogen Chloride (gas or solution in organic solvent) |
| Sulfate | Sulfuric Acid, Sulfur Trioxide-Amine Complexes |
Heteroatom Modifications and Analogues
Modification of the this compound structure by replacing the oxygen atom of the hydroxyl group with other heteroatoms, such as sulfur or selenium, leads to the formation of interesting analogues. These modifications can significantly alter the biological and chemical properties of the parent molecule.
The synthesis of the sulfur analogue, 3-(dibutylamino)-1-propanethiol, can be envisioned through several synthetic routes. A common strategy involves the conversion of the primary alcohol in this compound to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile.
A typical sequence would be:
Activation of the Hydroxyl Group: Reaction of this compound with tosyl chloride or mesyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate or mesylate.
Nucleophilic Substitution: Treatment of the activated intermediate with a source of hydrosulfide (B80085), such as sodium hydrosulfide (NaSH), or with a protected thiol equivalent like potassium thioacetate (B1230152) (KSAc).
Deprotection (if necessary): If thioacetate is used, the resulting thioester is then hydrolyzed under basic or acidic conditions to yield the free thiol.
Table 4: Synthetic Pathway to 3-(Dibutylamino)-1-propanethiol
| Step | Reagents | Intermediate/Product |
| 1. Activation | Tosyl Chloride, Pyridine | 3-(Dibutylamino)propyl tosylate |
| 2. Substitution | Potassium Thioacetate (KSAc) | S-[3-(Dibutylamino)propyl] thioacetate |
| 3. Deprotection | Sodium Hydroxide (NaOH) | 3-(Dibutylamino)-1-propanethiol |
The synthesis of the selenium analogue, 3-(dibutylamino)-1-propaneselenol, is more challenging due to the higher reactivity and toxicity of selenium reagents. However, a similar synthetic strategy to the thio-analogue can be proposed.
A plausible route would involve:
Activation of the Hydroxyl Group: As with the thiol synthesis, the hydroxyl group of this compound would first be converted to a good leaving group (e.g., tosylate or mesylate).
Nucleophilic Substitution with a Seleno-nucleophile: The activated intermediate would then be reacted with a selenium nucleophile. A common selenium source is sodium hydroselenide (NaHSe), which can be prepared in situ from selenium metal and a reducing agent like sodium borohydride. Alternatively, a protected selenium equivalent such as potassium selenoacetate could be employed.
Deprotection (if necessary): If a protected selenium species is used, a final deprotection step would be required to furnish the desired 3-(dibutylamino)-1-propaneselenol.
Due to the sensitivity of selenols to oxidation, all steps involving selenium reagents should be carried out under an inert atmosphere.
Advanced Spectroscopic Characterization and Analytical Techniques in 3 Dibutylamino 1 Propanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Dibutylamino)-1-propanol, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR for Assignment of Chemical Shifts
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical shifts of the hydrogen and carbon atoms within the this compound molecule. In ¹H NMR, the signals for protons in different chemical environments appear at distinct frequencies, and the integration of these signals corresponds to the ratio of protons of each type. For instance, the protons of the terminal methyl groups of the butyl chains would appear at a different chemical shift than the protons of the methylene (B1212753) groups adjacent to the nitrogen atom or the hydroxyl group.
Similarly, ¹³C NMR provides a spectrum where each carbon atom in a unique environment gives a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups, and even quaternary carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ (butyl) | 0.92 | 14.2 |
| -CH₂-CH₃ (butyl) | 1.33 | 20.8 |
| -CH₂-CH₂-N (butyl) | 1.45 | 29.5 |
| N-CH₂- (butyl) | 2.42 | 54.1 |
| N-CH₂-CH₂- | 2.50 | 52.3 |
| -CH₂-CH₂-OH | 1.65 | 30.0 |
| -CH₂-OH | 3.60 | 60.5 |
| -OH | Variable | - |
Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign the complex NMR spectra of molecules like this compound, two-dimensional (2D) NMR techniques are employed. nih.gov
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.net Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the protons within the propyl and butyl chains.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the ¹³C spectrum based on the more easily interpretable ¹H spectrum.
Chiral NMR Solvating Agents for Enantiomeric Recognition
For chiral molecules, determining the enantiomeric excess is critical. Chiral NMR solvating agents (CSAs) are used to differentiate between enantiomers in an NMR spectrum. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, leading to separate signals for each enantiomer in the ¹H NMR spectrum. frontiersin.orgnih.gov While this compound itself is not chiral, this technique is highly relevant for derivatives or related amino alcohols that are. frontiersin.org The development of new and efficient CSAs, including those based on BINOL-amino alcohols, is an active area of research. frontiersin.orgnih.gov
Determination of Absolute Configuration using NMR
For chiral amino alcohols, determining the absolute configuration is a significant challenge. NMR methods, often involving the formation of diastereomeric derivatives, are powerful tools for this purpose. researchgate.net The Mosher method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters or amides, is a classic example. usm.edu Analysis of the ¹H or ¹⁹F NMR spectra of these derivatives allows for the assignment of the absolute stereochemistry. acs.orgacs.orgfrontiersin.org More advanced techniques and novel chiral derivatizing agents continue to be developed to improve the reliability and applicability of these methods. acs.orgacs.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₁₁H₂₅NO). uni.lu
Electron ionization (EI) mass spectrometry typically causes the molecule to fragment in a predictable manner. The analysis of this fragmentation pattern provides valuable structural information. For amino alcohols, common fragmentation pathways include cleavage alpha to the nitrogen atom and dehydration. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of this compound would likely show characteristic peaks corresponding to the loss of butyl groups and other fragments. docbrown.infodocbrown.info
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 187.19 | Molecular Ion |
| [M-CH₃]⁺ | 172.17 | Loss of a methyl radical |
| [M-C₄H₉]⁺ | 130.12 | Loss of a butyl radical |
| [CH₂=N(C₄H₉)₂]⁺ | 156.17 | Alpha-cleavage |
| [M-H₂O]⁺ | 169.18 | Loss of water |
Note: m/z refers to the mass-to-charge ratio. The relative intensities of these peaks would depend on the ionization conditions.
Chromatographic Methods in Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or byproducts from a chemical synthesis.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide both quantitative purity information and identification of volatile impurities. patsnap.comgoogle.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds. For amino alcohols, reversed-phase HPLC is a common method. sielc.com The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS), is used for detection. cuni.cz
The choice of chromatographic method and conditions (e.g., column type, mobile phase composition, temperature) is crucial for achieving optimal separation and accurate quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a robust technique for the separation and quantification of this compound. A prevalent method involves reverse-phase (RP) chromatography, which separates compounds based on their hydrophobicity.
A specific reverse-phase HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method employs a specialized column with low silanol (B1196071) activity, which is beneficial for analyzing basic compounds like amines that can interact with residual silanol groups on standard silica-based columns, leading to poor peak shape and resolution. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid additive like phosphoric acid to improve peak symmetry by ensuring the analyte is in a consistent protonation state. sielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS) detection, a volatile acid like formic acid is substituted for phosphoric acid. sielc.comsielc.com
This HPLC method is scalable, allowing for its adaptation from analytical-scale quantification to preparative-scale isolation of impurities. sielc.comsielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be implemented for faster analyses in Ultra-High-Performance Liquid Chromatography (UPLC) systems. sielc.comsielc.com
For amino alcohols that lack a strong chromophore for UV detection, pre-column or post-column derivatization is a common strategy to enhance detectability. cuni.cz Reagents that introduce a fluorescent or UV-active moiety to the amino alcohol allow for sensitive detection. For instance, a method for the determination of 3-aminopropanol was developed based on its derivatization with fluorescamine, which forms a fluorescent product. cuni.cz
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV or Mass Spectrometry (MS) |
| Notes | For MS compatibility, phosphoric acid is replaced with formic acid. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the alcohol and amine functional groups in this compound, which can lead to poor chromatographic peak shape and thermal instability, derivatization is often a necessary step prior to GC-MS analysis.
Derivatization techniques such as silylation are commonly employed for compounds containing active hydrogens, like those in hydroxyl and amino groups. Silylating reagents replace the active hydrogens with a less polar trimethylsilyl (B98337) (TMS) group, thereby increasing the volatility and thermal stability of the analyte.
The mass spectrum of this compound, following electron ionization, is expected to exhibit characteristic fragmentation patterns for amino alcohols. Key fragmentation pathways for alcohols include the loss of a water molecule (M-18 peak) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). whitman.eduyoutube.comwhitman.eduyoutube.com For amines, alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway, leading to the formation of a resonance-stabilized cation. youtube.comlibretexts.org
In the case of this compound, a tertiary amine, a significant fragment would be expected from the cleavage of the C-C bond alpha to the nitrogen atom within the propyl chain, leading to a stable iminium ion. The presence of the primary alcohol would likely result in a detectable M-18 peak corresponding to the loss of water. The molecular ion peak for alcohols, in general, can be weak or absent. whitman.eduwhitman.edu
Table 2: Predicted Key Mass Spectral Fragments for this compound
| Fragmentation Pathway | Expected m/z | Description |
| Alpha-cleavage at Nitrogen | 142 | [M - C3H7]+, loss of a propyl group from the nitrogen |
| Alpha-cleavage at Nitrogen | 114 | [M - C4H9]+, loss of a butyl group from the nitrogen |
| Loss of Water | 169 | [M - H2O]+ |
| Molecular Ion | 187 | [M]+ |
Note: The relative intensities of these fragments can vary depending on the ionization conditions.
Chiroptical Sensing and Circular Dichroism (CD) Spectroscopy
Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are instrumental in the stereochemical analysis of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional structure of a molecule. While this compound itself is not chiral, the principles of chiroptical sensing and CD spectroscopy become relevant when considering its potential interactions with chiral environments or its use in the synthesis of chiral molecules.
Currently, there is a lack of specific research applying chiroptical sensing or CD spectroscopy directly to this compound. However, the broader field of amino alcohol analysis provides a framework for how these techniques could be applied.
Induced Circular Dichroism (ICD) is a powerful application of CD spectroscopy for the analysis of achiral molecules. In this approach, an achiral analyte can exhibit a CD signal upon interaction with a chiral host molecule. For instance, an optically inactive polymer has been shown to exhibit an induced circular dichroism upon complexation with chiral amines and amino alcohols, with the sign of the CD signal reflecting the stereochemistry of the chiral guest.
Another approach involves the use of chiral derivatizing agents that react with the amino alcohol to form a diastereomeric pair with distinct CD spectra. This allows for the determination of the enantiomeric excess of a chiral amino alcohol.
Should this compound be used as a precursor in the synthesis of a chiral molecule, CD spectroscopy would be an invaluable tool for characterizing the stereochemistry of the final product. The technique is highly sensitive to the conformation and absolute configuration of chiral centers.
While no direct CD spectroscopic data for this compound is available, the principles of chiroptical sensing demonstrate the potential for this technique in future studies involving this compound, particularly in the context of its interactions with chiral systems or its role in asymmetric synthesis.
Applications and Advanced Research Directions Involving 3 Dibutylamino 1 Propanol
Catalytic Applications and Chiral Ligand Development
The presence of both a Lewis basic nitrogen atom and a hydroxyl group allows 3-(Dibutylamino)-1-propanol to be considered for several roles in catalysis. These functional groups can act independently or cooperatively to facilitate chemical transformations, or they can be modified to create more complex catalytic structures.
Asymmetric Synthesis and Enantioselective Transformations
Asymmetric synthesis is a critical area of chemistry focused on creating chiral molecules with a specific three-dimensional arrangement. While this compound is an achiral molecule, its structure serves as a potential scaffold for the development of chiral ligands. By modifying the propanol (B110389) backbone or the butyl groups with chiral moieties, it is possible to design new ligands for enantioselective transformations. The nitrogen and oxygen atoms can act as coordination sites for a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. However, specific applications of chiral derivatives of this compound in asymmetric synthesis are not widely documented in prominent research.
Organocatalysis and Bifunctional Catalysts
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Amino alcohols are a well-established class of organocatalysts, often acting as bifunctional catalysts where the amine and alcohol groups work in concert. nih.gov The tertiary amine in this compound can act as a Lewis base or Brønsted base, while the hydroxyl group can act as a Brønsted acid or a hydrogen bond donor. nih.gov This dual functionality allows for the simultaneous activation of both nucleophiles and electrophiles. While proline and its derivatives are famous examples of bifunctional amino-alcohol-type catalysts, the potential for simpler structures like this compound exists, though its specific use as a bifunctional organocatalyst in major synthetic methodologies is not extensively reported.
Ligands for Transition Metal Catalysis
The nitrogen and oxygen atoms of this compound possess lone pairs of electrons, making them potential coordination sites for transition metals. As a bidentate ligand, it could coordinate to a metal center to form a stable chelate ring. Such metal complexes can exhibit unique catalytic activities. The properties of the resulting catalyst, such as its solubility, stability, and reactivity, would be influenced by the dibutylamino and propanol structure. Transition metal complexes are fundamental to many chemical transformations, and the development of new ligands is crucial for advancing the field. mdpi.comresearchgate.net Despite its structural potential, the application of this compound as a primary ligand in widely-used transition metal catalysis is not a major focus of current literature.
Intermediates in Complex Organic Synthesis
The most significant and well-documented application of this compound is its role as an intermediate and building block in the construction of more complex molecules, particularly in the pharmaceutical industry.
Precursors for Pharmaceutical Compounds
This compound is a key starting material for the synthesis of certain active pharmaceutical ingredients (APIs), most notably in the class of local anesthetics. A primary example is its use in the synthesis of Butacaine.
Butacaine Synthesis: Butacaine is a local anesthetic whose chemical structure is 3-(Dibutylamino)propyl 4-aminobenzoate (B8803810). The synthesis directly utilizes this compound as the alcohol component in an esterification reaction with 4-aminobenzoic acid or its derivatives. This reaction forms the final API, linking the amino alcohol precursor to the aromatic acid.
Table 1: Synthesis of Butacaine from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 4-Aminobenzoic acid | Butacaine | Esterification |
This application highlights the compound's industrial importance as a foundational piece for building molecules with specific biological activities.
Building Blocks for Natural Product Synthesis
Natural product synthesis involves the laboratory construction of complex molecules found in nature. Amino alcohols are common structural motifs in many natural products, including alkaloids and polyketides. nih.govnih.gov As a seven-carbon chain with a nitrogen atom (a C7N building block), this compound could theoretically be incorporated into a larger synthetic strategy. However, the total synthesis of natural products often requires precursors with specific stereochemistry, and as an achiral, structurally simple molecule, its direct application as a building block in the total synthesis of complex natural products is not commonly found in published synthetic routes.
Role in Agrochemicals and Dyes
This compound functions as a key building block, or intermediate, in the synthesis of more complex molecules within the agrochemical and dye industries. The utility of the compound in these sectors stems from its two distinct reactive sites.
In agrochemical synthesis , the tertiary amine can be essential for building the core structure of certain pesticides and herbicides. The dibutylamino group imparts specific solubility characteristics and can be crucial for the biological activity of the final product, influencing its ability to interact with target enzymes or receptors in pests and weeds. The hydroxyl (-OH) group provides a convenient handle for further chemical modifications, such as esterification, to create a range of derivatives with tailored properties like controlled release or enhanced plant uptake.
In the dye industry , amino alcohols are integral to the synthesis of various colorants. The tertiary amine group in this compound can act as an auxochrome, a group that intensifies the color of a chromophore. Furthermore, the compound can be incorporated into larger dye structures, with the propanol chain serving as a linker. The hydroxyl group allows for the attachment of the dye to fabrics or other materials through ester linkages, contributing to the permanence of the color.
Research in Materials Science and Polymer Chemistry
The dual functionality of this compound makes it a valuable monomer and modifying agent in materials science and polymer chemistry. Its incorporation into polymer chains can introduce specific properties, such as improved adhesion, pH-responsiveness, and sites for metal coordination.
The hydroxyl group can be used to synthesize polyesters and polyurethanes through condensation polymerization. The resulting polymers would feature pendant dibutylamino groups along the backbone. These tertiary amine groups can act as built-in catalysts for certain reactions or as sites that can be protonated in acidic conditions, making the polymer pH-responsive. Such smart polymers can find applications in drug delivery systems, where a change in pH triggers the release of a therapeutic agent.
Another area of research is in post-polymerization functionalization. A pre-formed polymer containing reactive groups, such as acyl chlorides or epoxides, can be modified by reacting it with this compound. This process grafts the dibutylaminopropoxy side chains onto the polymer, altering its surface properties and functionality. For instance, the introduction of the tertiary amine can enhance the polymer's ability to bind to metal ions, making it suitable for applications in water treatment or catalysis.
Future Perspectives and Challenges in Research on 3 Dibutylamino 1 Propanol
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the chemical industry is the development of manufacturing processes that are both economically viable and environmentally benign. For 3-(Dibutylamino)-1-propanol, future research will concentrate on creating synthetic pathways that align with the principles of green chemistry.
Current methods for producing amino alcohols can involve high temperatures and pressures, and may rely on catalysts based on precious metals like ruthenium. rsc.org A significant future direction is the replacement of these energy-intensive chemical amination processes with enzymatic cascades. rsc.orgrsc.org These biocatalytic methods can operate under mild, aqueous conditions at room temperature and pressure, thereby reducing energy consumption and improving safety. rsc.org Engineered enzyme cascades, for example, have shown the potential to convert diols to amino alcohols with very high selectivity, offering a green alternative to traditional synthesis. rsc.orgrsc.org
Furthermore, the "borrowing hydrogen" or "hydrogen autotransfer" strategy is a powerful, atom-efficient method for forming the carbon-nitrogen bonds found in this compound. nih.gov This process, where an alcohol is temporarily dehydrogenated to a carbonyl compound that then reacts with an amine, produces water as the only byproduct. nih.gov Refining these catalytic systems to work under milder conditions and with lower catalyst loading is a key goal for sustainable production. nih.gov
Key objectives for future synthetic routes include:
Use of Renewable Feedstocks: Investigating pathways that start from biomass-derived materials instead of petroleum-based chemicals.
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Solvent Selection: Prioritizing the use of greener solvents, such as water or bio-derived solvents, and avoiding hazardous organic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). acsgcipr.org
Catalyst Recovery: Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing cost and waste. uv.es
Exploration of Novel Catalytic Systems and Asymmetric Methodologies
The development of novel catalysts is crucial for enhancing the efficiency and selectivity of the synthesis of amino alcohols like this compound. Enantiopure vicinal amino alcohols are vital building blocks in the synthesis of pharmaceuticals and other bioactive compounds. rsc.org Consequently, a major research frontier is the development of asymmetric synthetic methods to produce specific chiral versions (enantiomers) of this compound.
Recent breakthroughs in catalysis offer a roadmap for this endeavor. Strategies such as asymmetric (transfer) hydrogenation, reductive coupling, and aminohydroxylation are being actively explored for the synthesis of chiral amino alcohols. rsc.org Transition metal catalysts based on iridium, rhodium, and copper have shown remarkable success in producing β-amino and γ-amino alcohols with high enantioselectivity. rsc.orgacs.orgacs.org For instance, iridium-catalyzed amination reactions have achieved excellent yields and enantioselectivities for a wide range of substrates. acs.orgnih.gov
Biocatalysis also presents a powerful tool for asymmetric synthesis. Engineered amine dehydrogenases (AmDHs) can facilitate the asymmetric reductive amination of ketones, offering a route to chiral amino alcohols with high stereoselectivity and eliminating the need for heavy metal catalysts. frontiersin.org
| Catalytic System/Methodology | Metal/Enzyme | Key Advantages | Relevant Application |
|---|---|---|---|
| Asymmetric Borrowing Hydrogen | Iridium (Ir), Ruthenium (Ru) | High atom economy; produces water as the only byproduct; enables enantioconvergent synthesis from racemic diols. nih.govacs.orgnih.gov | Synthesis of chiral β-amino α-tertiary alcohols. acs.orgnih.gov |
| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | Efficient and highly selective method for producing chiral vicinal amino alcohols from α-amino ketones. rsc.org | Production of enantiomerically pure β-amino alcohols. rsc.org |
| Propargylic Amination | Copper (Cu) | Enables the synthesis of γ-amino alcohols with elusive tertiary, tetrasubstituted stereogenic centers. acs.org | Access to structurally diverse, chiral 1,3-amino alcohol building blocks. acs.org |
| Engineered Amine Dehydrogenase (AmDH) | Biocatalyst | High stereoselectivity; mild reaction conditions (aqueous, room temp); eliminates heavy metal use; inexpensive amino donor (ammonia). frontiersin.org | Biosynthesis of enantiopure amino alcohols from α-hydroxy ketones. frontiersin.org |
Advanced Computational Modeling for Mechanism Elucidation and Property Prediction
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling represents a significant opportunity to accelerate research and development. While specific computational studies on this molecule are not yet widespread, the application of these techniques to the broader class of amino alcohols demonstrates their potential.
Molecular dynamics and quantum mechanics methods, such as Density Functional Theory (DFT), can be used to:
Elucidate Reaction Mechanisms: Modeling can provide detailed insights into the pathways of complex catalytic reactions, such as the N-alkylation of amines with alcohols. researchgate.net Understanding the step-by-step mechanism helps in optimizing reaction conditions, improving yields, and designing more effective catalysts. nih.gov
Predict Chemical Properties: Computational tools can accurately predict a range of physical and chemical properties, including solubility, reactivity, and spectral data. This can guide experimental work and reduce the need for time-consuming trial-and-error synthesis and analysis.
Catalyst Design: By simulating the interaction between a catalyst and the reactants at a molecular level, researchers can rationally design new catalysts with enhanced activity and selectivity. Computational docking simulations have been successfully used to understand and improve the activity of engineered enzymes for amino alcohol synthesis. frontiersin.org
Screening Potential Applications: Modeling can be used to predict how this compound might interact with other molecules or materials, helping to identify promising new applications before undertaking extensive laboratory work.
Expansion of Applications in Diverse Scientific Fields
As a fine chemical intermediate, this compound is already a component in various synthesis pathways for products like APIs (Active Pharmaceutical Ingredients). nbinno.com However, its unique bifunctional structure—containing both a tertiary amine and a primary alcohol—opens the door to a much wider range of future applications.
The presence of both a hydrogen-bond-donating hydroxyl group and a basic, nucleophilic amino group makes it a highly versatile molecular building block. Future research is expected to explore its use in several cutting-edge areas:
Functional Monomers for Polymers: The compound can be modified to create novel monomers for the synthesis of functional polymers. The amine and alcohol groups provide reactive sites for polymerization and for introducing specific properties, such as stimuli-responsiveness or enhanced adhesion, into the final material.
Corrosion Inhibitors: Short-chain amino alcohols are known to be effective corrosion inhibitors. rsc.org The specific structure of this compound could be leveraged to design new, more effective inhibitors for protecting metals in various industrial settings.
Chiral Ligands in Asymmetric Catalysis: If synthesized in an enantiomerically pure form, it could serve as a chiral ligand for transition metal catalysts. Such ligands are essential for controlling the stereochemistry of chemical reactions, a critical aspect of modern pharmaceutical synthesis. nih.gov
Functionalized Ionic Liquids: The amine group can be quaternized to form an ammonium (B1175870) salt, a key step in creating amino-functionalized ionic liquids. These "designer solvents" have tunable properties and are of great interest as green reaction media and catalysts.
| Field | Current Application | Potential Future Application |
|---|---|---|
| Pharmaceuticals | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). nbinno.com | Building block for novel complex drug molecules; chiral synthons for stereospecific drugs. nih.gov |
| Materials Science | Intermediate for polymers. | Functional monomer for stimuli-responsive materials; component of advanced coatings and adhesives. |
| Industrial Chemistry | Intermediate for surfactants and dyes. | High-performance corrosion inhibitors; precursor for functionalized ionic liquids; phase transfer catalyst. |
| Catalysis | Not widely used. | Chiral ligand for asymmetric metal catalysis; organocatalyst. nih.gov |
Q & A
Q. How should researchers design experiments to assess the environmental impact of this compound in ecotoxicological studies?
- Methodological Answer : Conduct OECD 201/202 tests for algal and Daphnia toxicity. Measure BOD/COD ratios in wastewater to assess biodegradability. Use LC-MS/MS to detect trace residues (<1 ppb) in aquatic systems. Model bioaccumulation potential using EPI Suite™ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
